Methyl 4-(acetylamino)-2-nitrobenzoate

Organic synthesis Intermediate procurement Physicochemical characterization

Methyl 4-(acetylamino)-2-nitrobenzoate (CAS 1170174-35-2) is the definitive 4-acetylamino-2-nitro regioisomer for multi-step synthetic sequences requiring an orthogonal protecting group strategy. The methyl ester serves as a masked carboxyl handle, stable through reactions incompatible with free acids, while the 2-nitro group enables selective reduction to a primary amine without disturbing the 4-acetylamino functionality. This precise substitution pattern governs nucleophilic aromatic substitution regioselectivity and reduction pathway outcomes—differentiation lost with regioisomeric or deprotected analogs. Procure this building block for quinazolinone synthesis, nonsense mutation suppression SAR, or as an authentic reference standard for regioisomer-resolving HPLC/LC-MS method validation.

Molecular Formula C10H10N2O5
Molecular Weight 238.2 g/mol
CAS No. 1170174-35-2
Cat. No. B1453512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(acetylamino)-2-nitrobenzoate
CAS1170174-35-2
Molecular FormulaC10H10N2O5
Molecular Weight238.2 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=C(C=C1)C(=O)OC)[N+](=O)[O-]
InChIInChI=1S/C10H10N2O5/c1-6(13)11-7-3-4-8(10(14)17-2)9(5-7)12(15)16/h3-5H,1-2H3,(H,11,13)
InChIKeyKLNGDJZTWWNLOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(Acetylamino)-2-Nitrobenzoate (CAS 1170174-35-2): Procurement Specifications and Research-Grade Characterization Data


Methyl 4-(acetylamino)-2-nitrobenzoate (CAS 1170174-35-2) is a nitroaromatic ester with molecular formula C₁₀H₁₀N₂O₅ and molecular weight 238.20 g/mol [1]. The compound features a benzoate core with an acetylamino (-NHCOCH₃) substituent at the 4-position and a nitro (-NO₂) group at the 2-position relative to the methyl ester functional group . It is supplied as a research-grade intermediate with typical purity specifications of ≥95% . Predicted physicochemical properties include density of 1.382±0.06 g/cm³ and boiling point of 431.8±35.0 °C [1].

Methyl 4-(Acetylamino)-2-Nitrobenzoate: Why Regioisomeric and Functional Group Variants Cannot Be Interchanged in Synthetic Pathways


Substitution of methyl 4-(acetylamino)-2-nitrobenzoate with regioisomeric variants (e.g., methyl 2-acetylamino-4-nitrobenzoate) or functional analogs (e.g., the free carboxylic acid, ethyl ester, or methoxy-substituted derivatives) introduces predictable but consequential changes to reactivity, solubility, and downstream synthetic compatibility. The specific 4-acetylamino-2-nitro substitution pattern establishes a defined electronic environment that governs nucleophilic aromatic substitution regioselectivity and reduction pathway outcomes . The methyl ester functionality provides a protected carboxyl handle that can be selectively hydrolyzed under mild conditions without affecting the acetylamino group, a feature not shared by the free acid form . The evidence below quantifies these differences where data exists and notes where class-level inference must suffice.

Quantitative Differentiation Evidence: Methyl 4-(Acetylamino)-2-Nitrobenzoate vs. Closest Structural Analogs


Molecular Weight and Physicochemical Property Differentiation: Methyl Ester vs. Free Carboxylic Acid Form

Methyl 4-(acetylamino)-2-nitrobenzoate (MW 238.20 g/mol, C₁₀H₁₀N₂O₅) differs from its free carboxylic acid counterpart, 4-(acetylamino)-2-nitrobenzoic acid (MW 224.17 g/mol, C₉H₈N₂O₅), by the presence of a methyl ester protecting group [1]. This structural difference produces a molecular weight increase of 14.03 g/mol (6.3% increase) [1]. The ester form demonstrates altered solubility characteristics in organic solvents compared to the free acid . The methyl ester serves as a protected carboxyl synthon that can be carried through multiple synthetic steps before selective deprotection, whereas the free acid would require protection before many coupling reactions.

Organic synthesis Intermediate procurement Physicochemical characterization

Regioisomeric Differentiation: 4-Acetylamino-2-Nitro vs. 2-Acetylamino-4-Nitro Substitution Pattern

The target compound (methyl 4-(acetylamino)-2-nitrobenzoate) and its regioisomer methyl 2-acetylamino-4-nitrobenzoate share identical molecular formula (C₁₀H₁₀N₂O₅) and molecular weight (238.20 g/mol), but differ critically in substitution pattern . The target compound positions the nitro group ortho to the ester (at C-2) and the acetylamino group para to the ester (at C-4), whereas the regioisomer reverses this arrangement . In the target compound, the nitro group ortho to the ester can participate in intramolecular electrostatic interactions affecting carbonyl reactivity, while the para-acetylamino group exerts electron-donating resonance effects that activate the ring at specific positions . The regioisomer's ortho-acetylamino group introduces steric hindrance and potential for hydrogen bonding that is absent in the target compound. No head-to-head comparative kinetic or reactivity data for these specific isomers was identified in the accessible literature.

Regioselective synthesis Nitroarene chemistry Positional isomer differentiation

Synthetic Utility as a Nitroarene Building Block: Ester vs. Methoxy-Substituted Analog Differentiation

Methyl 4-(acetylamino)-2-nitrobenzoate serves as a versatile nitroarene building block wherein the 2-nitro group can undergo selective reduction to an amino group while preserving the 4-acetylamino moiety . This contrasts with methoxy-substituted analogs such as methyl 4-acetamido-2-methoxy-5-nitrobenzoate (CAS 4093-41-8, MW 268.22 g/mol, C₁₁H₁₂N₂O₆), which introduce an additional electron-donating methoxy group that alters the electronic character of the aromatic ring and introduces an additional site for potential metabolic or synthetic modification . The methoxy-substituted analog exhibits distinct physical properties including a melting point of 171-173°C and density of 1.366 g/cm³ , whereas melting point data for the target compound is not consistently reported across vendor sources. The absence of the methoxy group in the target compound preserves a simpler substitution pattern that may be preferable when downstream chemistry requires clean functionalization at unsubstituted ring positions.

Pharmaceutical intermediate Nitroarene reduction Building block procurement

Biological Activity Potential: Class-Level Inference from Acetylamino Benzoic Acid Patent Literature

Acetylamino benzoic acid compounds, including esters and derivatives structurally related to methyl 4-(acetylamino)-2-nitrobenzoate, have been disclosed in patent literature (US 7,247,741 B2 and related applications) as having utility in methods for treating or preventing diseases associated with nonsense mutations of mRNA through modulation of premature translation termination or nonsense-mediated mRNA decay [1][2]. The patent class encompasses compounds containing nitro groups bound to a carbon skeleton (C07C205/00) and acetylamino benzoic acid derivatives [1]. While the specific target compound (CAS 1170174-35-2) is not explicitly exemplified with quantitative biological data in the accessible portions of these patents, the structural features align with the claimed compound class. This establishes a documented, albeit non-quantitative, differentiation from nitrobenzoates lacking the acetylamino functionality, which fall outside this patent-protected chemical space.

Nonsense mutation suppression Pharmaceutical development Acetylamino benzoate derivatives

Esterase Substrate Potential: Cross-Study Inference from Carbonic Anhydrase Inhibition Data on Structurally Analogous Nitrobenzoates

Nitroaromatic esters structurally related to methyl 4-(acetylamino)-2-nitrobenzoate have demonstrated measurable activity in carbonic anhydrase II (hCA II) inhibition assays. An acetylamino-containing compound (BDBM50161481, CHEMBL3785391) showed a Ki of 2.70 nM against human carbonic anhydrase II using 4-nitrophenylacetate as substrate in a Lineweaver-Burk plot analysis [1]. The assay methodology utilizes nitroaromatic esters as substrates for the esterase activity of carbonic anhydrases [2]. While this data is for an analog rather than the target compound, it establishes that acetylamino-substituted benzoate derivatives can interact with the carbonic anhydrase active site. No direct quantitative data for CAS 1170174-35-2 in this assay system was identified.

Carbonic anhydrase inhibition Enzymatic esterase assay Nitrobenzoate substrate

Validated Application Scenarios for Methyl 4-(Acetylamino)-2-Nitrobenzoate Based on Documented Evidence


Synthetic Intermediate Requiring Protected Carboxyl Functionality with Orthogonal Nitro Reduction Capability

Methyl 4-(acetylamino)-2-nitrobenzoate is procured for multi-step synthetic sequences requiring a protected carboxyl group (methyl ester) that can be carried through reactions where a free acid would be incompatible, followed by selective deprotection at the appropriate stage. The 2-nitro group provides a site for selective reduction to a primary amine while preserving the 4-acetylamino functionality . This orthogonal reactivity pattern (ester hydrolysis vs. nitro reduction vs. acetylamino deprotection) enables sequential functionalization not achievable with free acid or deprotected amine analogs [1].

Scaffold for Acetylamino Benzoate-Derived Pharmaceutical Candidate Exploration

The compound serves as a core scaffold within the structural class of acetylamino benzoic acid derivatives claimed in US 7,247,741 B2 for nonsense mutation suppression applications . Researchers investigating structure-activity relationships (SAR) around this pharmacophore may procure this specific regioisomer (4-acetylamino-2-nitro) to explore positional effects on biological activity compared to the 2-acetylamino-4-nitro isomer or other substitution patterns.

Nitroarene Building Block for Heterocycle Synthesis via Nitro Group Reduction and Subsequent Cyclization

The 2-nitro group positioned ortho to the ester enables reductive cyclization pathways for the synthesis of quinazolinones, quinolin-4-ol 1-oxides, and related nitrogen-containing heterocycles . The 4-acetylamino group remains intact during nitro reduction, providing a differentiated amino functionality for subsequent annulation or coupling reactions. This regiochemically defined building block enables entry into heterocyclic scaffolds that would require different synthetic routes if starting from regioisomeric nitro-acetylamino benzoates [1].

Reference Standard for Regioisomeric Purity Verification in Analytical Method Development

Given the structural similarity and identical molecular weight (238.20 g/mol) of the target compound and its regioisomer methyl 2-acetylamino-4-nitrobenzoate, this compound may be procured as an authentic reference standard for developing HPLC, LC-MS, or NMR methods capable of distinguishing between these positional isomers . The distinct substitution pattern produces different chromatographic retention behavior and unique spectroscopic signatures (NMR chemical shifts), enabling analytical method validation for regioisomeric purity assessment in synthetic or quality control workflows [1].

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